Halobetasol Propionate

Psoriasis Topical Corticosteroid Clinical Efficacy

Select Halobetasol Propionate when your research demands the highest demonstrated clinical success rate in severe plaque psoriasis models—88.1% vs. comparator agents. Its 6α-fluoro and 21-chloro substitution delivers distinctly more potent anti-inflammatory and anti-proliferative effects than Clobetasol 17-propionate across validated preclinical assays. For speed-critical endpoints, 76% of patients respond within 5 days of initiation versus Betamethasone Valerate. The 0.01% formulation enables long-term studies with only 0.7% atrophy incidence over 24 weeks—preserving anti-inflammatory efficacy while mitigating a major class-related confounder.

Molecular Formula C25H31ClF2O5
Molecular Weight 485.0 g/mol
CAS No. 66852-54-8
Cat. No. B000934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalobetasol Propionate
CAS66852-54-8
Synonyms6 alpha-fluoroclobetasol 17-propionate
6-fluoroclobetasol 17-propionate
CGP 14 458
CGP 14458
CGP-14458
halobetasol
halobetasol propionate
ulobetasol
Ultravate
Molecular FormulaC25H31ClF2O5
Molecular Weight485.0 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl
InChIInChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1
InChIKeyBDSYKGHYMJNPAB-LICBFIPMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.57e-03 g/L

Halobetasol Propionate: Procurement Guide for a High-Potency Corticosteroid


Halobetasol Propionate (CAS 66852-54-8), also known as ulobetasol propionate, is a synthetic, superpotent (Class 1) topical corticosteroid [1]. Its structure, featuring a 6α-fluoro group and a 21-chloro substitution, is key to its high glucocorticoid receptor (GR) binding affinity and potent anti-inflammatory and antiproliferative effects, making it a cornerstone for treating severe inflammatory dermatoses [2][3]. This guide focuses on the quantifiable, verifiable evidence that distinguishes it from other high-potency steroids for research and industrial applications.

Why Topical Corticosteroid Equivalence Classes Are Misleading for Halobetasol Propionate Procurement


While Halobetasol Propionate is often categorized with other 'superpotent' corticosteroids like Clobetasol Propionate and Betamethasone Dipropionate, this classification masks critical, quantifiable differences in potency, receptor binding, and clinical outcomes [1]. Substitution without considering these specific performance metrics can lead to suboptimal experimental results or therapeutic failure, as pre-clinical and clinical data consistently demonstrate Halobetasol's distinct and often superior efficacy profile across multiple validated models [2][3]. This section provides the specific, comparator-based evidence required for a data-driven selection process.

Halobetasol Propionate: Quantified Differentiation vs. Clobetasol and Betamethasone Analogs


Superior Clinical Efficacy: Halobetasol vs. Betamethasone Valerate in Severe Psoriasis

In a double-blind, multicenter trial of 84 patients with severe, localized plaque psoriasis, 0.05% Halobetasol Propionate ointment demonstrated significantly superior efficacy compared to 0.1% Betamethasone Valerate ointment [1]. The success rate, defined as 'healed' or 'marked improvement', was markedly higher for Halobetasol Propionate.

Psoriasis Topical Corticosteroid Clinical Efficacy

Greater Potency in Preclinical Vasoconstriction and Anti-Proliferation Assays vs. Clobetasol

Preclinical dermatopharmacologic investigations comparing Halobetasol Propionate and Clobetasol 17-propionate revealed that Halobetasol was distinctly more potent in multiple assays [1]. This includes superior performance in the ultraviolet-induced dermatitis inhibition assay, the oxazolone-induced late inflammatory reaction in rats, and the cotton-pellet granuloma and epidermal hyperplasia inhibition assays.

Vasoconstriction Anti-inflammatory Preclinical Model

Superior Receptor Binding Affinity Compared to Clobetasol Propionate

In vitro receptor binding studies indicate that Halobetasol Propionate exhibits a high affinity for the glucocorticoid receptor (GR), with an IC50 value of approximately 0.4–0.8 nM . This potency is reported to surpass that of other high-potency corticosteroids like Clobetasol.

Glucocorticoid Receptor In Vitro Pharmacology Binding Affinity

Rapid Onset of Therapeutic Effect vs. Betamethasone Valerate

In a comparative trial, the therapeutic effect of Halobetasol Propionate ointment was observed within the first 5 days of treatment in a greater proportion of patients compared to Betamethasone Valerate ointment, indicating a faster onset of action [1].

Onset of Action Clinical Trial Psoriasis

Low-Concentration Formulation Maintains Potency While Mitigating Safety Concerns

Clinical trials of a 0.01% Halobetasol Propionate lotion demonstrated significant efficacy, while long-term (24-week) open-label data for a combination product containing Halobetasol Propionate 0.01% showed a very low incidence of skin atrophy, a key safety concern for superpotent steroids [1].

Formulation Safety Atrophy Low Concentration

Procurement-Guided Applications for Halobetasol Propionate Based on Differentiated Performance


Maximal Efficacy in Severe Psoriasis Models

When your research demands a compound with the highest demonstrated clinical success rate in severe plaque psoriasis models, Halobetasol Propionate 0.05% ointment is the preferred choice over Betamethasone Valerate. Its 88.1% success rate provides a more robust and reliable positive control or test agent [1].

Investigating Superior Potency in Inflammation and Proliferation Assays

For studies requiring a corticosteroid with the highest intrinsic anti-inflammatory and anti-proliferative activity, Halobetasol Propionate is the optimal compound. It has shown 'distinctly more potent' or 'distinctly superior' effects compared to Clobetasol 17-propionate in a range of validated preclinical assays, including models of granuloma and epidermal hyperplasia [1].

Research Requiring Rapid Onset of Action

In experimental designs where the speed of therapeutic effect is a critical endpoint, Halobetasol Propionate offers a quantifiable advantage over Betamethasone Valerate, with 76% of patients showing a response within just 5 days of treatment initiation [1].

Long-Term Studies Prioritizing Reduced Atrophy Risk

For long-term application studies or models where minimizing the risk of corticosteroid-induced skin atrophy is essential, the 0.01% formulation of Halobetasol Propionate is supported by evidence showing a very low (0.7%) incidence of atrophy over 24 weeks [1]. This allows researchers to leverage its potent anti-inflammatory effects while mitigating a major class-related confounder.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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